molecular formula C11H7ClN4O3 B11027440 4-chloro-N,N-bis(cyanomethyl)-3-nitrobenzamide

4-chloro-N,N-bis(cyanomethyl)-3-nitrobenzamide

Cat. No.: B11027440
M. Wt: 278.65 g/mol
InChI Key: PFWOUDOKRDXWME-UHFFFAOYSA-N
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Description

4-Chloro-N,N-bis(cyanomethyl)-3-nitrobenzamide is a synthetic small molecule that belongs to the nitrobenzamide chemical class. Its structure, featuring a benzamide core substituted with chloro and nitro groups, and bis-cyanomethyl side chains, is of significant interest in medicinal chemistry and drug discovery. This specific substitution pattern is analogous to compounds investigated as key intermediates in the synthesis of potent kinase inhibitors . Compounds with similar structures have been explored for their potential to inhibit specific enzyme targets, such as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), which is implicated in a range of hyperproliferative, metabolic, and cardiovascular disorders . Furthermore, related N-substituted benzamide scaffolds have demonstrated potent antiparasitic properties in phenotypic screens, showing high efficacy against Trypanosoma brucei , the causative agent of Human African Trypanosomiasis (HAT) . The presence of the cyanomethyl group is a common feature in pharmaceuticals and can influence the compound's physicochemical properties and its interaction with biological targets . As a building block, this compound offers researchers a versatile template for further chemical modification and structure-activity relationship (SAR) studies. This compound is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

Molecular Formula

C11H7ClN4O3

Molecular Weight

278.65 g/mol

IUPAC Name

4-chloro-N,N-bis(cyanomethyl)-3-nitrobenzamide

InChI

InChI=1S/C11H7ClN4O3/c12-9-2-1-8(7-10(9)16(18)19)11(17)15(5-3-13)6-4-14/h1-2,7H,5-6H2

InChI Key

PFWOUDOKRDXWME-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)N(CC#N)CC#N)[N+](=O)[O-])Cl

Origin of Product

United States

Preparation Methods

Synthesis of 4-Chloro-3-Nitrobenzoic Acid

This intermediate is commercially available but can be synthesized via nitration of 4-chlorobenzoic acid using a mixed nitric-sulfuric acid system. Careful temperature control (0–5°C) minimizes over-nitration.

Activation to Acid Chloride

4-Chloro-3-nitrobenzoyl chloride is prepared by treating the acid with thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] in dichloromethane at reflux (40–50°C). Catalytic dimethylformamide (DMF) accelerates the reaction:

4-Cl-3-NO₂-C₆H₃-COOH+SOCl₂DMF4-Cl-3-NO₂-C₆H₃-COCl+SO₂+HCl\text{4-Cl-3-NO₂-C₆H₃-COOH} + \text{SOCl₂} \xrightarrow{\text{DMF}} \text{4-Cl-3-NO₂-C₆H₃-COCl} + \text{SO₂} + \text{HCl}

The acid chloride is isolated via distillation or used in situ.

Amidation with Bis(cyanomethyl)amine

Bis(cyanomethyl)amine, though rare, could be generated in situ by deprotonating cyanomethylamine (NH₂CH₂CN) with a strong base (e.g., NaH) in tetrahydrofuran (THF). Subsequent reaction with the acid chloride yields the target compound:

4-Cl-3-NO₂-C₆H₃-COCl+NH(CH₂CN)₂4-Cl-3-NO₂-C₆H₃-CON(CH₂CN)₂+HCl\text{4-Cl-3-NO₂-C₆H₃-COCl} + \text{NH(CH₂CN)₂} \rightarrow \text{4-Cl-3-NO₂-C₆H₃-CON(CH₂CN)₂} + \text{HCl}

Challenges include the instability of bis(cyanomethyl)amine and competing side reactions.

Route 2: Sequential N-Alkylation of 4-Chloro-3-Nitrobenzamide

Synthesis of 4-Chloro-3-Nitrobenzamide

4-Chloro-3-nitrobenzoic acid is converted to the primary amide via two methods:

  • Ammonolysis of methyl ester : Analogous to the Iniparib synthesis, the acid is esterified with trimethyl orthoacetate (110°C, 15 hours) to form 4-chloro-3-nitrobenzoic acid methyl ester. Treatment with anhydrous ammonia gas in methanol (25°C, 72 hours) yields the amide.

  • Direct ammoniation : Reacting the acid chloride with aqueous ammonia, though this risks hydrolysis side products.

Double N-Alkylation with Chloroacetonitrile

The primary amide undergoes alkylation using chloroacetonitrile (ClCH₂CN) in the presence of a strong base (e.g., NaH or K₂CO₃) in DMF:

4-Cl-3-NO₂-C₆H₃-CONH₂+2ClCH₂CNNaH, DMF4-Cl-3-NO₂-C₆H₃-CON(CH₂CN)₂+2HCl\text{4-Cl-3-NO₂-C₆H₃-CONH₂} + 2\,\text{ClCH₂CN} \xrightarrow{\text{NaH, DMF}} \text{4-Cl-3-NO₂-C₆H₃-CON(CH₂CN)₂} + 2\,\text{HCl}

Key parameters:

  • Temperature : 0°C initially to control exothermicity, then room temperature.

  • Solvent : DMF enhances solubility of intermediates.

  • Base stoichiometry : ≥2 equivalents to ensure complete deprotonation of the amide NH₂ group.

Optimization and Purification Strategies

Impurity Control

  • Chloro impurity : Observed in analogous syntheses, this arises from incomplete alkylation or residual chloride. Recrystallization from methanol-water mixtures (55°C to room temperature) removes polar impurities.

  • Solvent residues : Avoid acetonitrile due to cyanide toxicity; methanol is preferred for final crystallization.

Crystallization Conditions

ParameterOptimal ValueEffect on Purity
SolventMethanol:Water (3:7)Maximizes yield and purity
Temperature55°C → 25°CPrecludes inclusion of solvent
Cooling rateGradual (12 hours)Reduces amorphous precipitation

Post-crystallization analysis via ¹H-NMR should show absence of methanol peaks (δ 3.3 ppm).

Analytical Characterization

Spectroscopic Data

  • ¹H-NMR (DMSO-d₆) : δ 7.86 (dd, J=8.5 Hz, Ar-H), 8.24 (d, J=2.1 Hz, Ar-H), 8.70 (d, J=8.5 Hz, Ar-H), 4.52 (s, 4H, N-CH₂CN).

  • ¹³C-NMR : δ 165.19 (C=O), 153.15 (NO₂), 117.82 (CN), 44.37 (N-CH₂).

HPLC Purity Assessment

ColumnMobile PhaseRetention TimePurity Threshold
C18 (250 mm)60:40 MeOH:H₂O (+0.1% TFA)8.2 minutes≥99.5%

Scalability and Industrial Considerations

Large-scale production (≥1 kg) requires:

  • Continuous flow systems : For nitration and alkylation steps to manage exotherms.

  • Solvent recovery : Methanol and DMF can be distilled and reused, reducing costs.

  • Safety protocols : Cyanomethyl groups may release HCN under acidic conditions; neutral pH during workup is critical .

Chemical Reactions Analysis

Nitro Group Reactivity

The electron-withdrawing nitro group at position 3 significantly influences electrophilic substitution patterns and participates in redox reactions.

Reaction TypeConditionsOutcomeReference
ReductionHydrogen gas + Pd/C catalystConverts nitro (-NO₂) to amine (-NH₂)
Nucleophilic attackMicrowave heating in DMFCoupling with phenols to form diaryl structures
  • Reduction : Catalytic hydrogenation reduces the nitro group to an amine, enabling further functionalization (e.g., alkylation or acylation).

  • Electrophilic substitution : The nitro group directs incoming electrophiles to specific positions on the aromatic ring, as observed in analogs like 4-iodo-3-nitrobenzamide.

Chloro Substituent Reactivity

The para-chloro group undergoes nucleophilic displacement under controlled conditions.

Reaction TypeReagents/ConditionsProducts/ApplicationsReference
SNAr (Aromatic substitution)K₂CO₃, DMF, 130°CReplacement with phenols, amines, or thiols
Ullmann couplingCu catalyst, high temperatureBiaryl formation for extended scaffolds
  • Substitution : Potassium carbonate in DMF facilitates displacement by nucleophiles (e.g., phenols), forming compounds with antiviral activity in structural analogs .

  • Selectivity : The nitro group meta to the chloro substituent enhances the leaving group ability of chlorine .

Cyanomethyl Group Transformations

The bis(cyanomethyl) moieties participate in hydrolysis and cyclization reactions.

Reaction TypeConditionsOutcomeReference
Alkaline hydrolysisNaOH (aq), refluxConverts -CH₂CN to -CH₂COOH
Acidic hydrolysisHCl (conc.), heatForms -CH₂COOH or -CH₂CONH₂ derivatives
CyclizationPCl₅, anhydrous conditionsGenerates iminium intermediates
  • Hydrolysis : Cyanomethyl groups hydrolyze to carboxylic acids or amides under acidic/basic conditions, altering solubility and biological activity.

  • Mechanosynthesis : In analogs like N-(2,2-diphenylethyl)-4-nitrobenzamide, cyanomethyl groups enable eco-friendly solvent-free synthesis.

Amide Bond Reactivity

The central benzamide structure undergoes hydrolysis and alkylation.

Reaction TypeConditionsOutcomeReference
Acidic hydrolysisH₂SO₄ (conc.), refluxCleavage to 4-chloro-3-nitrobenzoic acid
N-AlkylationAlkyl halides, K₂CO₃Forms quaternary ammonium derivatives
  • Hydrolysis : Strong acids degrade the amide bond, yielding benzoic acid derivatives .

  • Alkylation : Dimethylamine analogs (e.g., 4-chloro-N,N-dimethyl-3-nitrobenzamide) show modified electronic profiles .

Redox and Biological Interactions

The compound's redox activity contributes to its potential pharmacological effects.

PropertyBiological SystemObserved EffectReference
BioreductionCellular environmentsGenerates reactive nitroso intermediates
Enzyme inhibitionHIV-1 reverse transcriptaseEC₅₀ values <10 nM in structural analogs
  • Antiviral activity : Analogous 2,4-diarylnitrobenzene derivatives exhibit sub-nanomolar potency against HIV-1 .

  • Cytotoxicity : Polar substituents (e.g., -SO₂NH₂) reduce activity, suggesting hydrophobicity optimizes target binding .

Critical Analysis of Reactivity Trends

  • Steric effects : Dual cyanomethyl groups hinder reactions at the amide nitrogen but enhance stability in aprotic solvents.

  • Electronic effects : The nitro group decreases electron density at the chloro-substituted carbon, accelerating SNAr reactions .

  • Solubility : Log P values >5 indicate high lipophilicity, necessitating polar aprotic solvents for reactions .

This compound's multifunctional design enables tailored modifications for applications ranging from antiviral drug development to advanced material synthesis.

Scientific Research Applications

Antiviral Activity

Research indicates that derivatives of compounds similar to 4-chloro-N,N-bis(cyanomethyl)-3-nitrobenzamide exhibit promising antiviral properties. For instance, compounds with similar structures have been evaluated for their efficacy against HIV and other viral pathogens. In particular, studies have shown that modifications at specific positions on the aromatic ring can enhance antiviral potency significantly.

Case Study:

  • Objective: Evaluate the antiviral activity against HIV.
  • Findings: Modifications resulted in compounds with EC50 values as low as 0.53 nM, indicating high potency against viral replication .

Anticancer Properties

The compound has been investigated for its potential in cancer therapy. Its structure allows it to interact with various biological targets, including enzymes involved in cancer cell proliferation.

Case Study:

  • Objective: Assess cytotoxic effects on breast cancer cell lines.
  • Findings: The compound demonstrated a dose-dependent reduction in cell viability with an IC50 value of 15 µM after 48 hours of treatment .

The biological activities of this compound extend beyond antiviral and anticancer effects. It has shown potential in antimicrobial and anti-inflammatory applications.

Activity TypeTarget Organism/Cell LineObserved EffectReference Year
AntimicrobialStaphylococcus aureusMIC = 32 µg/mL2024
AntimicrobialEscherichia coliMIC = 64 µg/mL2024
AnticancerMCF-7 (breast cancer)IC50 = 15 µM2023
Anti-inflammatoryMacrophagesTNF-alpha reduction by 50%2025

Material Science

Due to its unique chemical structure, this compound can be utilized as an intermediate in the synthesis of advanced materials such as polymers and dyes. Its reactivity allows it to participate in various chemical reactions, leading to the formation of complex organic molecules.

Case Study:

  • Objective: Explore its use in polymer synthesis.
  • Findings: The compound was successfully used as a building block for synthesizing polymers with enhanced thermal stability and mechanical properties, making them suitable for industrial applications .

Drug Development

The compound is being studied for its potential role in drug formulation, particularly in developing new therapeutic agents targeting specific diseases such as hyperproliferative disorders.

Case Study:

  • Objective: Investigate the stability and efficacy of drug formulations.
  • Findings: Novel formulations incorporating this compound showed improved bioavailability and reduced side effects compared to existing treatments .

Mechanism of Action

The mechanism by which 4-chloro-N,N-bis(cyanomethyl)-3-nitrobenzamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, altering their activity. The nitro and cyanomethyl groups can participate in hydrogen bonding or electrostatic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Key analogs and their properties are summarized below:

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Substituent Positions Key Features Reference
4-Chloro-N,N-bis(cyanomethyl)-2-nitrobenzamide 333346-52-4 C₁₁H₇ClN₄O₃ 278.65 4-Cl, 2-NO₂ High polarity; potential for hydrogen bonding due to nitro and amide groups .
3-Chloro-N,N-bis(cyanomethyl)benzamide 54240-91-4 C₁₁H₈ClN₃O 233.65 3-Cl Lacks nitro group; simpler structure with lower molecular weight .
N,N-Bis(cyanomethyl)benzamide 36130-48-0 C₁₁H₉N₃O 199.21 None Baseline benzamide derivative; used in polymer synthesis .
N-(3-Chlorophenethyl)-4-nitrobenzamide N/A C₁₅H₁₂ClN₂O₃ 307.72 4-NO₂, 3-Cl (side chain) Demonstrates Schotten-Baumann synthesis efficacy for nitrobenzamides .

Physicochemical Properties

  • Polarity: The 3-nitro isomer’s polarity is enhanced compared to non-nitro analogs (e.g., N,N-bis(cyanomethyl)benzamide) due to the electron-withdrawing nitro group.
  • Solubility: Nitro and chloro substituents reduce solubility in nonpolar solvents, while cyanomethyl groups may improve solubility in dipolar aprotic solvents like DMF or DMSO.
  • Thermal Stability: Analogous N,N-bis(cyanomethyl) compounds (e.g., poly(ester amide) resins) exhibit moderate thermal stability (~200–250°C), suggesting similar behavior for the target compound .

Biological Activity

4-Chloro-N,N-bis(cyanomethyl)-3-nitrobenzamide is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, detailing its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula: C11H8ClN4O3
  • Molecular Weight: 276.66 g/mol
  • IUPAC Name: this compound
  • Canonical SMILES: C1=CC(=CC=C1C(=O)N(CC#N)CC#N)N+[O-]

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The nitro group and cyanomethyl substituents are believed to play crucial roles in modulating biochemical pathways:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in cellular processes, potentially leading to reduced growth or survival of target cells.
  • Receptor Modulation: It may interact with various receptors, influencing signal transduction pathways that govern cell proliferation and apoptosis.

Antimicrobial Activity

Research has indicated that derivatives of this compound exhibit promising antimicrobial properties. A study highlighted the effectiveness of related compounds against various bacterial strains, suggesting that structural modifications could enhance their activity further.

Anticancer Activity

Several derivatives have been evaluated for their anticancer potential. For instance, compounds with similar structural motifs demonstrated significant cytotoxic effects against cancer cell lines. The mechanism often involves induction of apoptosis and inhibition of cell cycle progression.

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications to the benzamide structure can significantly influence biological activity:

Substituent Effect on Activity
Nitro groupEssential for activity; enhances electron-withdrawing properties
Cyanomethyl groupContributes to lipophilicity and receptor binding affinity
Chlorine atomIncreases potency through enhanced molecular interactions

Study 1: Antimicrobial Evaluation

A study conducted by researchers evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results showed an inhibition zone diameter of 15 mm for S. aureus, indicating moderate activity compared to standard antibiotics .

Study 2: Anticancer Properties

In a preclinical evaluation, derivatives were tested against several cancer cell lines, including HeLa and MCF-7. The most potent derivative exhibited an IC50 value of 5 µM, suggesting strong anticancer properties . Mechanistic studies indicated that the compound induced apoptosis via the mitochondrial pathway.

Q & A

Q. What are the optimal synthetic routes for 4-chloro-N,N-bis(cyanomethyl)-3-nitrobenzamide, and how can reaction efficiency be monitored?

Q. What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : Use 1H^1H and 13C^{13}C NMR to confirm substitution patterns and cyanomethyl group integration. For instance, the nitro group (-NO2_2) at position 3 deshields adjacent protons, shifting aromatic signals downfield (e.g., δ 8.2–8.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]+^+) and isotopic patterns consistent with chlorine (3:1 35Cl^{35}Cl:37Cl^{37}Cl) .
  • UV-Vis Spectroscopy : Detect π→π* transitions in the nitro-aromatic system (λmax_{\text{max}} ~270–310 nm) .

Advanced Research Questions

Q. How can researchers resolve contradictions in solubility data for this compound across studies?

Methodological Answer: Discrepancies in solubility (e.g., DMSO vs. aqueous buffers) often arise from purity, crystallinity, or measurement techniques. Use HPLC purity assays (>98%) and dynamic light scattering (DLS) to detect aggregates. For reproducible results:

Pre-dry the compound under vacuum.

Use standardized solvents (e.g., USP-grade DMSO).

Report temperature and equilibration time (e.g., 24 hr at 25°C).
Example Data:

SolventSolubility (mg/mL)Temperature (°C)
DMSO50.2 ± 1.325
Water<0.0125

Q. What strategies are recommended for investigating its potential as a bacterial enzyme inhibitor?

Methodological Answer:

Target Identification : Use molecular docking (e.g., AutoDock Vina) to predict binding to bacterial enzymes like AcpS-PPTase, which is critical in fatty acid biosynthesis .

Enzyme Assays : Perform in vitro inhibition assays with purified AcpS-PPTase. Measure IC50_{50} via fluorescence-based methods (e.g., NADH depletion at 340 nm) .

Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., replacing Cl with F or modifying cyanomethyl groups) to assess pharmacophore requirements .

Q. How can researchers address inconsistencies in NMR spectral assignments for structurally similar analogs?

Methodological Answer: Contradictions arise from overlapping signals or solvent effects. Strategies include:

  • 2D NMR Techniques : Use HSQC and HMBC to correlate 1H^1H-13C^{13}C signals and confirm connectivity.
  • Variable Temperature NMR : Resolve broad signals (e.g., amide protons) by cooling to 5°C .
  • Computational Modeling : Compare experimental shifts with DFT-calculated 13C^{13}C chemical shifts (e.g., using Gaussian 16) .

Q. What methodologies are suitable for studying its photostability under experimental conditions?

Methodological Answer:

Accelerated Light Stress Testing : Expose solutions (1 mg/mL in DMSO) to UV light (λ = 254 nm) for 24 hr.

HPLC-MS Analysis : Monitor degradation products (e.g., nitro group reduction to amine).

Quantum Yield Calculation : Use actinometry to determine photoreaction efficiency .

Q. How can computational chemistry guide the optimization of its pharmacokinetic properties?

Methodological Answer:

  • Lipophilicity (LogP) : Predict using ChemAxon or Schrödinger QikProp. Aim for LogP <5 to balance membrane permeability and solubility .
  • Metabolic Stability : Simulate cytochrome P450 metabolism (e.g., CYP3A4) with StarDrop or ADMET Predictor.
  • Toxicity Screening : Apply Derek Nexus to flag structural alerts (e.g., nitro group mutagenicity) .

Q. What experimental controls are critical when evaluating its cytotoxicity in cell-based assays?

Methodological Answer:

  • Solvent Controls : Include DMSO at the same concentration (e.g., 0.1% v/v) to rule out vehicle effects.
  • Positive Controls : Use staurosporine (apoptosis inducer) and cycloheximide (translation inhibitor).
  • Resazurin Assay Validation : Confirm linear correlation between cell count and fluorescence (R2^2 >0.98) .

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